molecular formula C20H16N4O4S B2924438 6-(4-methoxyphenyl)-3-methyl-N-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 852134-91-9

6-(4-methoxyphenyl)-3-methyl-N-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B2924438
CAS No.: 852134-91-9
M. Wt: 408.43
InChI Key: BCBTXOXENLUTJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-methoxyphenyl)-3-methyl-N-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C20H16N4O4S and its molecular weight is 408.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-(4-methoxyphenyl)-3-methyl-N-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O4S/c1-12-18(19(25)21-14-4-3-5-15(10-14)24(26)27)29-20-22-17(11-23(12)20)13-6-8-16(28-2)9-7-13/h3-11H,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCBTXOXENLUTJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)NC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is Pantothenate synthetase of Mycobacterium tuberculosis. This enzyme plays a crucial role in the biosynthesis of pantothenate, a key precursor for the biosynthesis of coenzyme A, which is essential for various metabolic pathways in the bacterium.

Mode of Action

The compound interacts with its target, Pantothenate synthetase, leading to the inhibition of the enzyme’s activity. This interaction disrupts the normal functioning of the enzyme, thereby affecting the biosynthesis of coenzyme A in Mycobacterium tuberculosis

Biochemical Pathways

The inhibition of Pantothenate synthetase affects the biosynthesis of coenzyme A, a co-factor involved in numerous biochemical pathways, including the citric acid cycle and fatty acid metabolism. The disruption of these pathways can lead to a decrease in energy production and other downstream effects that are detrimental to the bacterium’s survival and growth.

Pharmacokinetics

In silico admet prediction has been carried out for this compound. The impact of these properties on the compound’s bioavailability and overall pharmacokinetics would need to be evaluated through further studies.

Biological Activity

6-(4-methoxyphenyl)-3-methyl-N-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an imidazo-thiazole core, which is known for its diverse applications in the development of anticancer agents and other therapeutic compounds.

Chemical Structure and Properties

The molecular formula of the compound is C21H18N4O4SC_{21}H_{18}N_{4}O_{4}S. Its unique structure includes:

  • Imidazo[2,1-b][1,3]thiazole core : This moiety is significant for its biological interactions.
  • Methoxy and nitro substituents : These groups are believed to enhance biological activity by influencing electron density and steric effects.

Synthesis

The synthesis of this compound typically involves multi-step reactions. One common method includes the cyclization of a precursor compound with ethyl 2-chloro-3-oxobutanoate under reflux conditions in 1,4-dioxane. The synthesis can be optimized for yield and purity through advanced purification techniques .

Anticancer Properties

Research indicates that compounds containing the imidazo[2,1-b]thiazole framework exhibit significant biological activities, particularly in anticancer applications. The following findings summarize its anticancer effects:

  • In vitro Studies : The compound has shown antiproliferative activity against various cancer cell lines, including pancreatic ductal adenocarcinoma (PDAC). IC50 values ranged from micromolar to sub-micromolar levels, indicating potent activity .
  • Mechanism of Action : The observed effects may be linked to modulation of key regulators of epithelial-to-mesenchymal transition (EMT), such as E-cadherin and vimentin. Additionally, inhibition of metalloproteinases (MMP-2/-9) has been noted . High-throughput screening revealed significant inhibition of phosphorylation in tyrosine kinases, suggesting that PTK2/FAK is a crucial target .

Antimicrobial Activity

The compound also exhibits broad-spectrum antimicrobial activity. Variations in functional groups significantly influence its biological activity and chemical reactivity. Similar compounds have demonstrated efficacy against various microbial strains .

Case Studies

Several studies have explored the biological activity of related compounds within the same structural family:

Compound NameBiological ActivityIC50 Value (µM)Reference
Compound AAnticancer3.9
Compound BAntimicrobial5.0
Compound CAntiproliferative2.5

These studies underscore the potential of imidazo[2,1-b]thiazole derivatives as promising candidates for further development in cancer therapy and antimicrobial treatments.

Q & A

Q. What synthetic methodologies are effective for preparing the imidazo[2,1-b][1,3]thiazole core of this compound?

The imidazo[2,1-b][1,3]thiazole scaffold can be synthesized via multicomponent reactions. For example, catalyst-free three-component reactions involving aryl glyoxals, anilines, and 2-aminobenzothiazoles have been optimized under solvent-free conditions at 80–100°C, yielding derivatives with >80% purity . Key steps include cyclocondensation and regioselective substitution. For this compound, introducing the 3-nitrophenyl carboxamide group may require post-synthetic amidation using coupling agents like EDCI/HOBt in DMF .

Q. How is structural characterization performed for this compound and its intermediates?

Post-synthesis, compounds are characterized via:

  • IR spectroscopy : Confirms functional groups (e.g., C=O at ~1680–1720 cm⁻¹, C-S-C at ~680–750 cm⁻¹) .
  • NMR (¹H/¹³C) : Assigns substituent positions (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons of 3-nitrophenyl at δ ~7.5–8.5 ppm) .
  • Mass spectrometry (ESI-MS) : Validates molecular ion peaks (e.g., [M+H]+ or [M+Na]+) with <5 ppm error .
  • HPLC : Purity ≥95% is typically required for biological testing .

Q. What safety protocols are critical during synthesis and handling?

  • Storage : Separate waste containers for nitroaromatic byproducts to avoid explosive risks.
  • PPE : Gloves, lab coats, and fume hoods are mandatory due to potential mutagenicity of nitro groups.
  • Disposal : Collaborate with certified waste management firms for incineration of halogenated/nitro-containing residues .

Advanced Research Questions

Q. How can computational modeling predict this compound’s interaction with CYP3A4 or other enzymatic targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding affinity to active sites. Substituent effects (e.g., 4-methoxyphenyl’s electron-donating nature) can modulate interactions with heme iron or hydrophobic pockets in CYP3A4. For example, trimethoxybenzamide analogs show IC₅₀ values <10 µM via π-π stacking and hydrogen bonding . DFT calculations (e.g., B3LYP/6-31G*) optimize geometry and electrostatic potential maps for SAR analysis .

Q. What in vivo models are suitable for pharmacokinetic (PK) and toxicity profiling?

  • Rodent models : Administer the compound orally (10–50 mg/kg) or intravenously (2–5 mg/kg) to measure bioavailability (e.g., AUC₀–24h) and half-life. Plasma samples are analyzed via LC-MS/MS for metabolite identification (e.g., nitro-reduction products) .
  • Toxicity screens : Evaluate hepatic (ALT/AST levels) and renal (creatinine clearance) function after 14-day repeated dosing .

Q. How do substituent modifications (e.g., methoxy vs. nitro groups) impact biological activity?

Systematic SAR studies involve synthesizing analogs with:

  • Electron-withdrawing groups (e.g., nitro): Enhance metabolic stability but may reduce solubility.
  • Electron-donating groups (e.g., methoxy): Improve membrane permeability but increase CYP-mediated oxidation. For instance, replacing 3-nitrophenyl with 4-fluorophenyl in analogs reduces cytotoxicity (IC₅₀ from 2 µM to >50 µM in HepG2 cells) but improves logP by 0.5 units .

Q. What strategies resolve contradictions in biological data between in vitro and in vivo studies?

  • Solubility adjustments : Use PEG-400 or cyclodextrin formulations to enhance bioavailability.
  • Metabolite profiling : Identify active metabolites (e.g., nitro-reduced amine derivatives) via hepatic microsome assays .
  • Target engagement assays : Confirm on-target effects using CRISPR-edited cell lines or fluorescence polarization .

Methodological Tables

Q. Table 1: Optimized Reaction Conditions for Imidazo[2,1-b][1,3]thiazole Synthesis

ComponentConditionsYield (%)Reference
Aryl glyoxal + anilineSolvent-free, 80°C, 6 h76–82
Post-synthetic amidationEDCI/HOBt, DMF, rt, 12 h65–70

Q. Table 2: Key Spectroscopic Data for Structural Confirmation

Functional GroupIR (cm⁻¹)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
C=O (carboxamide)1680–1720-~165–170
4-Methoxyphenyl-3.80 (s, OCH₃)~55 (OCH₃)
3-Nitrophenyl1520 (NO₂)8.10–8.50 (m, Ar-H)~125–140 (Ar-C)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.